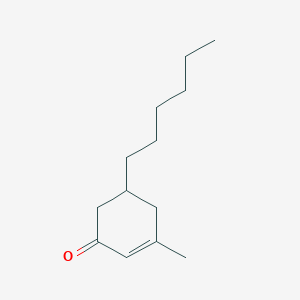

3-Methyl-5-hexyl-2-cyclohexen-1-one

Description

Overview of Cyclohexenone Core Structures in Contemporary Chemical and Biological Research

The cyclohexenone framework is a fundamental building block in organic chemistry. guidechem.com It is a feature in a multitude of natural products and serves as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and fragrances. guidechem.com The reactivity of the enone system, with its electrophilic carbon-carbon double bond and carbonyl group, allows for a wide array of chemical transformations. This makes cyclohexenone and its derivatives highly valuable in the construction of intricate molecular structures.

Academic Importance of Substituted Cyclohexenone Derivatives

Substituted cyclohexenones, which are cyclohexenone structures bearing additional functional groups, are of significant academic and industrial interest. These derivatives are not only key intermediates in the synthesis of natural products and pharmaceutically active molecules, but they also exhibit a range of biological activities themselves. mdpi.comresearchgate.net For instance, some substituted cyclohexenone derivatives have been investigated for their potential as antimicrobial and antitumor agents. researchgate.net Furthermore, the specific placement and nature of the substituents on the cyclohexenone ring can profoundly influence the molecule's reactivity and biological function, making them a rich area for chemical exploration and drug discovery. In one study, novel ester-substituted cyclohexenone derivatives were designed and synthesized, showing potential as herbicide safeners. nih.govacs.orgacs.org

Rationale for Comprehensive Scientific Inquiry into 3-Methyl-5-hexyl-2-cyclohexen-1-one

While extensive research exists for the broader class of substituted cyclohexenones, specific scientific inquiry into this compound is not widely documented in publicly available literature. However, the rationale for a comprehensive study of this particular compound can be inferred from the established importance of its structural class. The presence of both a methyl group at the 3-position and a hexyl group at the 5-position suggests a molecule with specific stereochemical and lipophilic properties that could be of interest for several reasons:

Chirality: The 5-position is a chiral center, meaning the compound can exist as different stereoisomers. These isomers could exhibit distinct biological activities.

Lipophilicity: The hexyl group imparts significant lipophilicity (the ability to dissolve in fats, oils, and lipids), which can influence the compound's interaction with biological membranes and its pharmacokinetic properties.

Synthetic Intermediate: It could serve as a precursor for more complex molecules, with the alkyl substituents guiding further chemical modifications.

Given the diverse applications of other substituted cyclohexenones, a thorough investigation into the synthesis, properties, and potential bioactivities of this compound would be a valuable addition to the field of organic chemistry.

Chemical and Physical Properties

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3720-17-0 | guidechem.com |

| Molecular Formula | C₁₃H₂₂O | guidechem.com |

| Molecular Weight | 194.31 g/mol | guidechem.com |

| Topological Polar Surface Area | 17.1 Ų | guidechem.com |

| Rotatable Bond Count | 5 | guidechem.com |

| Heavy Atom Count | 14 | guidechem.com |

This table is interactive. Click on the headers to sort the data.

Synthesis of Substituted Cyclohexenones

Common synthetic strategies for related compounds like 3-methyl-2-cyclohexen-1-one (B144701) include:

Acid hydrolysis and decarboxylation of a corresponding 4-carbethoxy derivative. chemicalbook.com

Oxidation of 1-methylcyclohex-1-ene using an oxidizing agent like chromium trioxide in acetic acid. chemicalbook.com

Cyclization of a suitable acyclic precursor, such as 3-carbethoxy-6-chlorohept-5-en-2-one with sulfuric acid. chemicalbook.com

A silver-catalyzed reaction of a terminal alkyne with water in acetic acid. chemicalbook.com

Research Findings on Related Cyclohexenone Derivatives

Direct research findings on the biological activity or specific applications of this compound are scarce. However, research on closely related compounds provides insight into the potential areas of interest for this molecule.

For example, 3-methyl-5-propyl-2-cyclohexen-1-one , a compound with a shorter alkyl chain at the 5-position, is recognized as a flavoring agent and is also known as celery ketone. nih.gov It is described as a pale yellow to colorless liquid with a warm, spicy, woody odor. nih.gov

Another related compound, 3-methyl-2-cyclohexen-1-one , has been identified as a component of the sex pheromone of the Douglas-fir beetle. orgsyn.org It is also used as a starting material in the synthesis of various complex organic molecules, including derivatives of vitamin D3. orgsyn.org

These findings for structurally similar cyclohexenones underscore the potential for this compound to have interesting applications, possibly in the fields of flavor and fragrance chemistry or as a semiochemical. The longer hexyl chain would likely alter its properties compared to the propyl analogue, potentially leading to different sensory characteristics or biological interactions.

Structure

3D Structure

Properties

CAS No. |

3720-17-0 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

5-hexyl-3-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H22O/c1-3-4-5-6-7-12-8-11(2)9-13(14)10-12/h9,12H,3-8,10H2,1-2H3 |

InChI Key |

ZIUUAIVSQOVUNK-UHFFFAOYSA-N |

SMILES |

CCCCCCC1CC(=CC(=O)C1)C |

Canonical SMILES |

CCCCCCC1CC(=CC(=O)C1)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 3 Methyl 5 Hexyl 2 Cyclohexen 1 One

Nucleophilic and Electrophilic Reactivity of the Enone Moiety

The enone functional group is the primary site of reactivity in 3-Methyl-5-hexyl-2-cyclohexen-1-one , featuring two key electrophilic centers: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity allows for a wide range of transformations.

Carbonyl Reactivity in Condensation and Addition Reactions

The carbonyl group (C=O) exhibits typical ketone reactivity, primarily involving nucleophilic addition at the electrophilic carbonyl carbon. These reactions can be catalyzed by either acid or base.

Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents and organolithium compounds, can attack the carbonyl carbon directly (1,2-addition). However, in α,β-unsaturated systems like this one, conjugate addition (1,4-addition) is often a competing pathway, especially with softer nucleophiles like Gilman (cuprate) reagents.

Condensation Reactions: The carbonyl group can participate in various condensation reactions. For instance, in a basic or acidic medium, it can react with amines and their derivatives (such as hydroxylamine, hydrazine, or 2,4-dinitrophenylhydrazine) to form imines, oximes, hydrazones, or 2,4-dinitrophenylhydrazones, respectively. ncert.nic.in These derivatives are often crystalline solids and are useful for characterization. ncert.nic.in Aldol-type condensations can also occur, where an enolate attacks the carbonyl group, although intermolecular reactions would require a different carbonyl partner as self-condensation is complicated by the existing substitution. pearson.com

Alkene Reactivity: Cycloadditions, Oxidations, and Reductions

The carbon-carbon double bond within the enone system is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This makes it susceptible to attack by nucleophiles (Michael addition) and certain electrophilic and radical reactions.

Cycloadditions: The electron-poor nature of the double bond makes This compound a good dienophile in Diels-Alder reactions. It can react with a conjugated diene to form a new six-membered ring, a powerful method for constructing complex polycyclic systems.

Oxidations: The alkene can be oxidized. For example, epoxidation using a peroxy acid (like m-CPBA) would form an epoxide across the double bond. Oxidative cleavage of the double bond can also be achieved using stronger oxidizing agents like ozone (ozonolysis) followed by a reductive or oxidative workup.

Reductions: The double bond can be selectively reduced without affecting the carbonyl group through methods like catalytic hydrogenation using specific catalysts (e.g., Wilkinson's catalyst) or via dissolving metal reductions. Conversely, both the alkene and the ketone can be reduced simultaneously under more forceful hydrogenation conditions. Electrochemical methods, such as electrochemical hydrogenation, have also been employed for the reduction of cyclohexenones.

Alpha-Proton Acidity and Enolate Chemistry of this compound

The hydrogen atoms on the carbons alpha (α) to the carbonyl group are acidic and can be removed by a base to form a resonance-stabilized intermediate called an enolate. masterorganicchemistry.com For This compound , there are two such positions: C4 and C6. The resulting enolates are potent nucleophiles.

Regioselective Enolate Formation

Since This compound is an unsymmetrical ketone, deprotonation can occur at either the C4 or C6 position, leading to two different (regioisomeric) enolates. The selective formation of one regioisomer over the other is crucial for controlling the outcome of subsequent reactions. jove.comstackexchange.com This selectivity is governed by the reaction conditions, leading to either the kinetic or the thermodynamic enolate. jove.comstackexchange.com

Kinetic Enolate: Formed by removing the most accessible proton, which is typically the one on the less substituted α-carbon (C6). stackexchange.com Its formation is faster but the product is less stable. jove.com The conditions that favor the kinetic enolate are strong, sterically hindered, non-nucleophilic bases (e.g., Lithium Diisopropylamide - LDA), aprotic solvents, and low temperatures (e.g., -78 °C). jove.comstackexchange.com

Thermodynamic Enolate: Formed by removing a proton from the more substituted α-carbon (C4). This enolate is more stable due to the more highly substituted double bond it contains. jove.comstackexchange.com Its formation is favored under conditions that allow for equilibrium to be established, such as weaker bases, protic solvents, and higher temperatures. jove.comstackexchange.com

| Enolate Type | Position of Deprotonation | Key Conditions | Resulting Enolate Stability |

| Kinetic | C6 (less substituted) | Strong, bulky base (LDA), Aprotic solvent (THF), Low temperature (-78°C) | Less stable, formed faster |

| Thermodynamic | C4 (more substituted) | Weaker base (NaOEt), Protic solvent (EtOH), Higher temperature | More stable, formed slower |

Electrophilic Trapping of Enolates

Once formed, the enolate can act as a nucleophile and react with a variety of electrophiles in what are known as enolate trapping reactions. nih.govpatsnap.com This is a powerful strategy for forming new carbon-carbon bonds at the α-position. fiveable.me

A common application is the alkylation of the enolate with an alkyl halide. patsnap.comfiveable.me The enolate attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, displacing the halide and forming a new C-C bond. fiveable.me By carefully choosing the conditions to form either the kinetic or thermodynamic enolate, one can achieve regioselective alkylation at either the C6 or C4 position, respectively.

For example, reacting This compound with LDA at -78°C would generate the kinetic enolate at C6. Subsequent addition of an electrophile like methyl iodide would result in the formation of 6-methyl-3-methyl-5-hexyl-2-cyclohexen-1-one .

Transformations Involving the Hexyl and Methyl Substituents

The hexyl and methyl groups are simple alkyl substituents and are generally less reactive than the enone functionality.

Methyl Group (at C3): This is a vinylic methyl group, attached to a double bond carbon. The C-H bonds here are relatively strong and not typically involved in the common transformations of the molecule, which are dominated by the enone system.

Hexyl Group (at C5): This is a saturated alkyl chain. Under most conditions used to modify the enone ring, this group remains inert. However, under harsh, free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), it is theoretically possible to achieve halogenation at the allylic C5 position or elsewhere on the hexyl chain, although such reactions often suffer from a lack of selectivity. Computational studies on related systems have explored how alkyl substituents can influence more esoteric reactions like alkoxy radical cleavage, but these are not common transformations. nih.gov The primary role of the hexyl group is often to confer specific physical properties, such as lipophilicity, to the molecule.

Functional Group Interconversions on the Alkyl Chains

The hexyl side chain of this compound, being a saturated alkyl group, is generally less reactive than the enone system. However, under specific conditions, functionalization can be achieved, primarily through free-radical mechanisms.

Oxidation: The oxidation of the hexyl chain can be initiated at various positions, leading to a mixture of products. For instance, oxidation using strong oxidizing agents could potentially lead to the formation of ketones or carboxylic acids at different carbons of the hexyl chain, although this process typically lacks high selectivity. More controlled oxidation might be achieved using specific catalysts. For example, catalytic oxidation using H2O2 and Fe(II) catalysts has been shown to be effective for the hydroxylation of alkanes. rsc.org

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a bromine atom onto the hexyl chain. The regioselectivity of this reaction is influenced by the stability of the resulting radical intermediate, favoring substitution at secondary carbons.

| Reaction | Reagents | Probable Major Product(s) | Notes |

|---|---|---|---|

| Oxidation | Strong oxidants (e.g., KMnO4, CrO3) | Mixture of ketones and carboxylic acids | Low selectivity |

| Hydroxylation | H2O2, Fe(II) catalyst | Mixture of hydroxylated hexyl chains | Potentially more selective rsc.org |

| Bromination | NBS, radical initiator (e.g., AIBN) | Mixture of bromohexyl derivatives (secondary > primary) | Free-radical mechanism |

Side-Chain Modifications

Reduction of the Carbonyl Group: The ketone can be selectively reduced to a hydroxyl group. The choice of reducing agent is crucial to avoid reduction of the carbon-carbon double bond. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a cerium(III) chloride, is known for its chemoselectivity in reducing ketones in the presence of enones. researchgate.net This would convert this compound to 3-Methyl-5-hexyl-2-cyclohexen-1-ol.

Alpha-Halogenation of the Ketone: The α-position to the ketone (C2) can be halogenated under acidic conditions. masterorganicchemistry.comlibretexts.org This reaction proceeds through an enol intermediate. The resulting α-halo ketone is a versatile intermediate for further reactions, such as elimination to form a diene or substitution reactions.

| Reaction | Reagents | Product | Key Feature |

|---|---|---|---|

| Chemoselective Ketone Reduction | NaBH4, CeCl3 (Luche Reduction) | 3-Methyl-5-hexyl-2-cyclohexen-1-ol | Selective for the ketone over the alkene researchgate.net |

| Alpha-Bromination | Br2, Acetic Acid | 2-Bromo-3-methyl-5-hexyl-2-cyclohexen-1-one | Proceeds via an enol intermediate masterorganicchemistry.comlibretexts.org |

Rearrangement Reactions and Pericyclic Processes

The structure of this compound, with its combination of a π-system and adjacent alkyl groups, makes it a potential substrate for various rearrangement and pericyclic reactions. These reactions are often concerted and can lead to significant structural reorganization with high stereospecificity.

Cycloaddition Reactions:

Diels-Alder Reaction ([4+2] Cycloaddition): The α,β-unsaturated ketone can act as a dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org The presence of the methyl group on the double bond and the hexyl group at C5 will influence the stereoselectivity and regioselectivity of the cycloaddition. The endo product is often favored due to secondary orbital interactions. organic-chemistry.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a common reaction for enones, leading to the formation of cyclobutane (B1203170) rings. wikipedia.orgacs.org The reaction proceeds through a triplet diradical intermediate. The stereochemical outcome is influenced by steric interactions in the transition state. wikipedia.org

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| uh.eduuh.edu-Sigmatropic Rearrangement | Concerted rearrangement of a 1,5-diene system. | Requires prior modification to introduce the necessary diene system. |

| Diels-Alder Reaction | [4+2] cycloaddition with a conjugated diene. | Formation of a bicyclic system with the cyclohexene (B86901) ring fused to a new six-membered ring. wikipedia.orgorganic-chemistry.org |

| [2+2] Photocycloaddition | Reaction with an alkene under photochemical conditions. | Formation of a cyclobutane ring fused to the cyclohexenone. wikipedia.orgacs.org |

Analysis of Chemo-, Regio-, and Stereoselectivity in Reaction Pathways

The reactivity of this compound is characterized by the potential for selective transformations at its various functional sites.

Chemoselectivity: The primary challenge in the reactions of this molecule is achieving selectivity between the ketone, the double bond, and the alkyl chain. As mentioned, reagents like those used in the Luche reduction allow for the selective reduction of the ketone. researchgate.net Conversely, reactions targeting the double bond, such as the Diels-Alder reaction, can proceed without affecting the ketone under appropriate conditions. wikipedia.orgorganic-chemistry.org

Regioselectivity: In reactions involving the enone system, such as additions to the double bond, the regioselectivity is governed by the electronic nature of the enone. Nucleophilic attack generally occurs at the β-carbon (C2). In radical reactions on the hexyl chain, the regioselectivity is determined by the stability of the radical intermediates.

Stereoselectivity: The chiral center at C5, bearing the hexyl group, will exert stereocontrol in many reactions. For example, in cycloaddition reactions, the incoming reactant will preferentially approach from the less sterically hindered face of the cyclohexenone ring. The conformation of the six-membered ring and the hexyl chain will play a crucial role in determining the facial selectivity. In sigmatropic rearrangements, the stereochemical outcome is often dictated by the Woodward-Hoffmann rules, which predict the allowed transition state geometries. wikipedia.org

A study on the Diels-Alder reactions of 5-alkyl-2-cyclohexenones showed that the size of the alkyl group at C5 influences the stereochemical outcome of the cycloaddition. datapdf.com This suggests that the hexyl group in the title compound will have a significant directing effect.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon framework and the connectivity of protons within a molecule. While specific experimental NMR data for 3-Methyl-5-hexyl-2-cyclohexen-1-one is not widely available in published literature, predicted spectral data provides valuable insight into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the various hydrogen atoms in the molecule. The vinylic proton at the C2 position is expected to appear as a singlet in the downfield region, characteristic of protons on a double bond adjacent to a carbonyl group. The protons of the hexyl chain would exhibit characteristic multiplets, with the terminal methyl group appearing as a triplet. The methyl group at the C3 position would likely be a singlet. The protons on the cyclohexene (B86901) ring would show complex splitting patterns due to their diastereotopic nature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The carbonyl carbon (C1) would be the most downfield signal. The olefinic carbons (C2 and C3) would appear in the vinyl region of the spectrum. The carbons of the hexyl chain and the cyclohexene ring would resonate in the aliphatic region.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinylic H (C2) | 5.8 - 6.0 | s |

| CH (C5) | 2.2 - 2.4 | m |

| CH₂ (C4) | 2.0 - 2.2 | m |

| CH₂ (C6) | 1.8 - 2.0 | m |

| CH₃ (at C3) | 1.9 - 2.1 | s |

| Hexyl Chain CH₂ | 1.2 - 1.6 | m |

| Hexyl Chain CH₃ | 0.8 - 1.0 | t |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 195 - 205 |

| C2 (=CH) | 125 - 130 |

| C3 (=C-CH₃) | 160 - 170 |

| C4 (CH₂) | 30 - 40 |

| C5 (CH) | 40 - 50 |

| C6 (CH₂) | 35 - 45 |

| C3-CH₃ | 20 - 25 |

| Hexyl Chain Carbons | 14 - 35 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by characteristic absorption bands.

The most prominent peak would be the strong absorption corresponding to the C=O stretching vibration of the α,β-unsaturated ketone, typically found in the range of 1660-1685 cm⁻¹. The C=C stretching vibration of the cyclohexene ring would appear around 1600-1640 cm⁻¹. The C-H stretching vibrations of the aliphatic hexyl chain and the cyclohexene ring would be observed just below 3000 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | Stretch | 1660 - 1685 |

| C=C (alkene) | Stretch | 1600 - 1640 |

| C-H (alkane) | Stretch | 2850 - 2960 |

| C-H (alkene) | Stretch | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound (C₁₃H₂₂O) would show a molecular ion peak [M]⁺ at m/z 194.

The fragmentation pattern would be influenced by the cyclohexenone ring and the hexyl substituent. Common fragmentation pathways for cyclohexenones include McLafferty rearrangement and cleavage of the side chain. The loss of the hexyl group would result in a significant fragment. Other characteristic fragments would arise from the cleavage of the cyclohexene ring.

Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 109 | [M - C₆H₁₃]⁺ |

| 95 | [C₆H₇O]⁺ |

| 81 | [C₆H₉]⁺ |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide unambiguous information about bond lengths, bond angles, and the conformation of the cyclohexene ring and the hexyl chain of this compound.

To date, there are no published X-ray crystal structures for this compound in the Cambridge Structural Database (CSD). If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would reveal the solid-state conformation, including the puckering of the cyclohexene ring and the orientation of the hexyl and methyl substituents. For other cyclohexenone derivatives, X-ray crystallography has been successfully employed to determine their solid-state structures. mdpi.com

Chiral Analysis Techniques for Enantiomeric and Diastereomeric Purity Assessment

The presence of a stereocenter at the C5 position, where the hexyl group is attached, means that this compound can exist as a pair of enantiomers. The assessment of enantiomeric and diastereomeric purity is crucial in many applications.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of cyclic ketones.

Other techniques for chiral analysis include:

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral stationary phase in a capillary column to separate volatile enantiomers.

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the corresponding protons or carbons of the two enantiomers, allowing for their quantification.

While no specific chiral separation methods for this compound have been reported, the general principles of chiral chromatography are applicable and would be the standard approach for assessing its enantiomeric purity.

Computational and Theoretical Studies on 3 Methyl 5 Hexyl 2 Cyclohexen 1 One

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For 3-Methyl-5-hexyl-2-cyclohexen-1-one, these methods can provide a detailed picture of its electron distribution and bonding characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, likely employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be utilized to optimize its geometry and calculate various electronic properties. These calculations are fundamental in predicting the molecule's reactivity and spectroscopic behavior. A recent study on new cyclohexenone derivatives highlighted the use of DFT in estimating their biological activities and understanding their molecular structure. dntb.gov.ua

Key parameters that would be determined from DFT calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Hypothetical Data Based on Analogs)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.7 eV | Reflects the molecule's chemical stability and reactivity. |

| Dipole Moment | ~ 3.5 D | Influences the molecule's solubility and intermolecular interactions. |

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a deeper understanding of the bonding within this compound. The HOMO is expected to be localized primarily on the π-system of the enone group, which is the most electron-rich part of the molecule. The LUMO, conversely, would also be centered on the enone system, specifically on the carbon-carbon double bond and the carbonyl carbon, indicating these are the most likely sites for nucleophilic attack. Understanding the distribution and energies of these frontier orbitals is crucial for predicting the outcomes of chemical reactions. For instance, in substitution and elimination reactions, the interaction between the HOMO of a nucleophile and the LUMO of the electrophile governs the reaction pathway. libretexts.org

Conformational Analysis and Energy Landscapes

The cyclohexene (B86901) ring in this compound is not planar and can adopt several conformations. The presence of the sp²-hybridized carbon from the carbonyl group influences the ring's geometry. youtube.com The most stable conformation is typically a half-chair or a twisted-boat form. The bulky hexyl group at the 5-position will have a significant impact on the conformational preference, favoring a conformation where this group occupies a pseudo-equatorial position to minimize steric hindrance.

Computational methods can be used to map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional structure. Studies on substituted cyclohexanes have shown that the antiperiplanar alignment of substituents is key in determining reaction outcomes, a principle that would apply to reactions involving this compound. fiveable.me

Table 2: Predicted Relative Energies of this compound Conformers (Hypothetical Data)

| Conformer | Relative Energy (kcal/mol) | Key Feature |

| Half-Chair (Hexyl pseudo-equatorial) | 0.0 | Most stable conformation. |

| Half-Chair (Hexyl pseudo-axial) | > 2.0 | Higher energy due to steric strain. |

| Twisted-Boat | ~ 1.5 | A potential intermediate in conformational changes. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Energy Barrier Prediction

For any reaction involving this compound, such as its synthesis or subsequent transformations, computational chemistry can be used to identify the transition state structures. The transition state is the highest energy point along the reaction coordinate and its geometry provides a snapshot of the bond-breaking and bond-forming processes.

By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be predicted. This is a key determinant of the reaction rate. For example, in the photochemistry of cyclohexanone (B45756), theoretical simulations have been used to predict reaction channels and time scales for their formation. acs.orgnih.gov A kinetic model for the formation of 2-cyclohexenone from cyclohexanol (B46403) dehydrogenation has also been developed, highlighting the importance of understanding reaction intermediates and transition states. researchgate.net

Computational Insights into Reaction Kinetics

Beyond predicting the energy barrier, computational modeling can provide a detailed understanding of the reaction kinetics. By calculating the vibrational frequencies of the reactants and the transition state, the pre-exponential factor in the Arrhenius equation can be estimated, allowing for a more complete prediction of the reaction rate constant at different temperatures.

Furthermore, computational studies can explore competing reaction pathways and predict the major products of a reaction. For instance, in the oxidation of cyclohexane, detailed chemical kinetic modeling has been used to understand the formation of various products. acs.org Such an approach for this compound could predict its stability and degradation pathways under various conditions.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of structural elucidation. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a fingerprint of a molecule's structure, and theoretical calculations can predict these fingerprints with increasing accuracy.

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for this purpose. researchgate.netyoutube.com By approximating the electron density of a molecule, DFT can calculate various molecular properties, including the magnetic shielding tensors of nuclei and the vibrational frequencies of bonds.

For predicting NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT. american-ajiras.comnih.gov This approach calculates the isotropic magnetic shielding values for each nucleus (e.g., ¹H and ¹³C). These theoretical shielding values can then be converted to chemical shifts (δ) by correlating them with the shielding of a reference standard, such as tetramethylsilane (B1202638) (TMS), or by using established linear scaling factors. youtube.com This process allows for the assignment of complex experimental spectra and can help distinguish between potential isomers. Studies on related cyclic ketones have shown that DFT methods, particularly functionals like B3LYP, can yield predicted chemical shifts that are in excellent agreement with experimental values. american-ajiras.com

Similarly, DFT calculations can predict a molecule's IR spectrum by computing its vibrational frequencies. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the C=O stretch of the ketone, the C=C stretch of the alkene, or the various C-H bending and stretching modes of the methyl and hexyl groups. While raw calculated frequencies are often higher than experimental values, a uniform scaling factor can be applied to bring the theoretical spectrum into close alignment with the experimental one, aiding in the interpretation of the observed absorption bands. researchgate.net

Below are illustrative predicted spectroscopic parameters for this compound, based on DFT calculations for similar α,β-unsaturated ketone systems.

Illustrative Predicted Spectroscopic Data for this compound

Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available.

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1 (C=O) | 199.5 | - | - |

| C2 (C=C) | 128.0 | H2 | 5.90 |

| C3 (C=C) | 162.3 | - | - |

| C4 | 35.1 | H4a, H4b | 2.35 |

| C5 | 45.2 | H5 | 2.10 |

| C6 | 31.8 | H6a, H6b | 2.45 |

| C7 (Methyl-C3) | 24.1 | H7 | 1.95 |

| C1' (Hexyl) | 36.5 | H1'a, H1'b | 1.35 |

| C2' (Hexyl) | 28.9 | H2'a, H2'b | 1.28 |

| C3' (Hexyl) | 31.7 | H3'a, H3'b | 1.28 |

| C4' (Hexyl) | 29.2 | H4'a, H4b | 1.28 |

| C5' (Hexyl) | 22.6 | H5'a, H5'b | 1.28 |

Predicted Key IR Vibrational Frequencies (cm⁻¹) This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | 1675 | Strong, characteristic of a conjugated ketone |

| C=C Stretch | 1610 | Medium, characteristic of the unsaturated system |

| C-H Stretch (sp²) | 3040 | Weak, from the vinyl proton at C2 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights into conformational changes, solvent effects, and intermolecular interactions. numberanalytics.com

To study the intermolecular interactions of this compound, a simulation would typically involve placing one or more molecules of the compound into a simulation box, often filled with a solvent like water or a nonpolar organic solvent to mimic different chemical environments. The interactions between all atoms are described by a 'force field', which is a set of parameters and equations that define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic forces). researchgate.net

Through MD simulations, one can analyze how molecules of this compound interact with each other and with solvent molecules. Key analyses include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding another molecule at a certain distance from a reference molecule, revealing how the molecules arrange themselves in the liquid state.

Interaction Energy Calculations: The strength of the interactions between molecules can be quantified. researchgate.net This involves calculating the contributions from electrostatic (Coulombic) forces and van der Waals forces, which are crucial for understanding properties like solubility and boiling point. For instance, the polar ketone group would be expected to engage in dipole-dipole interactions, while the nonpolar hexyl chain would primarily interact through weaker van der Waals forces.

The table below provides an illustrative example of the type of data that could be obtained from an MD simulation to quantify the intermolecular interaction energies for a dimer of this compound in a vacuum, representing its tendency to self-associate.

Illustrative Intermolecular Interaction Energies for a this compound Dimer

This table presents hypothetical data for illustrative purposes, as specific MD simulation studies on this compound are not publicly available.

| Interaction Type | Average Interaction Energy (kJ/mol) | Primary Contributing Moieties |

|---|---|---|

| Electrostatic Interaction | -12.5 | Carbonyl group (C=O) dipoles |

| Van der Waals Interaction | -25.8 | Hexyl chains and cyclohexenone rings |

These computational approaches provide a powerful lens through which the properties and behavior of this compound can be understood at a molecular level, offering predictive power that is highly valuable in chemical science.

Biological and Biochemical Activity Research of Cyclohexenones Mechanistic and Pathway Focus

Role in Natural Product Biosynthesis Pathways

While no specific studies have identified 3-Methyl-5-hexyl-2-cyclohexen-1-one as an intermediate or derivative in a known natural product biosynthesis pathway, the cyclohexenone motif is a common structural feature in a variety of naturally occurring compounds. The formation of the cyclohexenone ring is a key step in the biosynthesis of these molecules, often occurring through intramolecular cyclization reactions of polyketide or isoprenoid precursors.

For instance, the biosynthesis of many terpenoids and steroids involves the cyclization of linear precursors to form six-membered rings, which can then be further modified to produce cyclohexenone structures. These pathways are catalyzed by a diverse array of enzymes, including cyclases and oxidoreductases. Although a direct biosynthetic pathway for this compound has not been elucidated, it is plausible that it could be formed through the modification of a fatty acid precursor, involving chain elongation, cyclization, and subsequent enzymatic modifications.

Biochemical Interactions with Specific Enzymes or Receptors

The biological effects of many compounds are mediated through their interactions with specific enzymes and receptors. Research on cyclohexenones has revealed their potential to interact with various biological targets.

Enzyme Inhibition or Activation Mechanisms

For example, various natural and synthetic cyclohexenones have been shown to inhibit enzymes such as kinases, proteases, and reductases through this mechanism. The specificity and potency of inhibition are determined by the nature and position of substituents on the cyclohexenone ring, which influence the reactivity of the Michael acceptor and the binding affinity of the compound to the enzyme's active site.

Ligand-Receptor Binding Studies at a Molecular Level

There is a lack of specific ligand-receptor binding studies for this compound. However, studies on other alkyl-substituted cyclohexanones have demonstrated their ability to bind to certain receptors. For example, a study on the estrogenic activity of various alkylcyclohexanones and alkylcyclohexanols found that the ability of these compounds to bind to the estrogen receptor is dependent on the size of the alkyl side chain. This suggests that the hexyl group in this compound could potentially influence its binding to specific receptors.

The binding of a ligand to a receptor is a highly specific interaction governed by the three-dimensional structures of both the ligand and the receptor's binding pocket. Molecular modeling and structural biology techniques are crucial for understanding these interactions at a molecular level.

Semiochemical Roles at a Molecular and Biochemical Level

Semiochemicals are signaling molecules that mediate interactions between organisms. Cyclohexenone derivatives are known to function as semiochemicals, particularly as pheromones in insects.

While there is no direct evidence of this compound acting as a semiochemical, a closely related compound, 3-methyl-2-cyclohexen-1-one (B144701), is a known anti-aggregation pheromone for the Douglas-fir beetle (Dendroctonus pseudotsugae) and the spruce beetle (Dendroctonus rufipennis). canada.ca This pheromone is released by beetles that have successfully colonized a host tree, signaling to other beetles to seek out new hosts and preventing overcrowding.

Elucidation of Olfactory Receptor Binding Dynamics

The perception of pheromones is mediated by olfactory receptors (ORs) located on the antennae of insects. The binding of a specific pheromone molecule to an OR triggers a conformational change in the receptor, initiating a signal transduction cascade that ultimately leads to a behavioral response.

The specificity of this interaction is remarkable, with insects being able to distinguish between closely related chemical structures. The elucidation of the binding dynamics between a pheromone and its receptor at the molecular level is a complex challenge that often involves a combination of electrophysiological recordings, molecular modeling, and structural biology. Recent advances in cryo-electron microscopy are beginning to provide detailed insights into the three-dimensional structures of odorant-bound olfactory receptors. nih.gov

Biochemical Pathways in Pheromone Production or Perception

The biosynthesis of insect pheromones often involves the modification of common metabolic intermediates, such as fatty acids. For many moth species, pheromone biosynthesis begins with acetyl-CoA and proceeds through fatty acid synthesis pathways, followed by a series of desaturation, chain-shortening, and reduction steps to produce the final pheromone components.

Although the specific biosynthetic pathway for any cyclohexenone-based pheromone is not fully detailed, it is hypothesized that they are also derived from fatty acid metabolism. The perception of these pheromones involves a complex interplay of proteins. Pheromone-binding proteins (PBPs) are thought to capture the hydrophobic pheromone molecules at the pore of the sensory hair and transport them through the aqueous sensillar lymph to the olfactory receptors embedded in the dendritic membrane of the olfactory neuron. The binding of the pheromone to the receptor then initiates the neural signal.

Antimicrobial or Antifungal Mechanisms of Action (focusing on molecular disruption)

There is currently a lack of specific research data elucidating the antimicrobial or antifungal mechanisms of action for this compound. The following subsections detail the absence of information regarding its potential interactions at a molecular level.

No specific studies detailing the interaction of this compound with cellular membranes of microorganisms have been identified in the available scientific literature. Research has not yet characterized if or how this compound may disrupt microbial cell membrane integrity, affect membrane potential, or alter its fluidity.

Information regarding the interference of this compound with microbial metabolic pathways is not present in the current body of scientific research. There are no documented studies that investigate the specific enzymatic or metabolic processes that might be targeted by this compound in bacteria or fungi.

Applications in Advanced Organic Synthesis and Materials Science

3-Methyl-5-hexyl-2-cyclohexen-1-one as a Versatile Synthetic Building Block

The cyclohexenone core is a well-established and versatile synthon in organic chemistry. Its reactivity allows for a multitude of transformations, making it a cornerstone in the construction of complex molecular architectures.

Precursor in Total Synthesis of Complex Natural Products

While no specific examples of the use of this compound in the total synthesis of natural products have been documented, the general utility of the cyclohexenone moiety is widely recognized. For instance, the related compound, 3-methyl-2-cyclohexen-1-one (B144701), serves as a starting material in the synthesis of various natural products. This suggests a significant, yet unexplored, potential for its hexyl-substituted counterpart. The presence of the C5-hexyl group could be strategically employed to construct specific aliphatic side chains found in numerous lipophilic natural products.

Intermediate in the Preparation of Advanced Chemical Scaffolds

The enone functionality of this compound is amenable to a variety of synthetic manipulations. These include, but are not limited to, Michael additions, Robinson annulations, and various cycloaddition reactions. Such transformations would allow for the elaboration of the cyclohexenone ring into more complex polycyclic and heterocyclic systems, which are foundational scaffolds in medicinal chemistry and materials science. The hexyl group, in this context, could serve to impart desirable solubility properties or to act as a hydrophobic anchor in supramolecular assemblies.

Reagent in Polymer Chemistry or Materials Science (e.g., as a monomer or cross-linker)

The double bond within the cyclohexenone ring presents a potential site for polymerization. Although no studies have specifically investigated the polymerization of this compound, its structure suggests that it could, in principle, act as a monomer in addition polymerization or be incorporated into copolymers. The hexyl chain would be expected to influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. Furthermore, the ketone functionality could serve as a site for post-polymerization modification or as a cross-linking point to create network polymers with tailored properties.

Derivatization for Novel Functional Materials

The derivatization of this compound offers a pathway to novel functional materials. The carbonyl group and the α-carbon can be readily functionalized to introduce new chemical entities. For example, condensation reactions at the carbonyl group could be used to attach chromophores, fluorophores, or liquid crystalline moieties. The introduction of such groups could lead to the development of new photoactive or liquid crystalline materials where the hexyl group contributes to the desired mesomorphic or solubility characteristics.

Catalytic Applications (e.g., as a ligand component or substrate in organocatalysis)

The field of organocatalysis often utilizes chiral organic molecules to catalyze stereoselective reactions. While there is no current research demonstrating the use of this compound in this capacity, its chiral center at the 5-position makes it a potential precursor for the synthesis of novel chiral ligands for metal-catalyzed reactions or as a chiral organocatalyst itself. The hexyl group could play a role in tuning the steric and electronic properties of the catalytic system. Additionally, as a prochiral enone, it could serve as a benchmark substrate for the development of new asymmetric catalytic methodologies.

Future Research Directions and Outlook for 3 Methyl 5 Hexyl 2 Cyclohexen 1 One

Development of More Efficient and Sustainable Synthetic Routes

Future research will undoubtedly focus on developing more environmentally benign and efficient methods for the synthesis of 3-Methyl-5-hexyl-2-cyclohexen-1-one. This aligns with the broader push in the chemical industry towards greener and more sustainable practices.

Green Chemistry Approaches

The principles of green chemistry offer a roadmap for developing cleaner synthetic pathways. Key areas of future investigation for the synthesis of this compound include the use of greener solvents and biocatalysis.

The use of traditional volatile organic solvents in chemical synthesis is a significant environmental concern. Research into alternative, greener solvents is crucial. rsc.orgacs.org Future studies could explore the feasibility of synthesizing this compound and related α,β-unsaturated ketones in more benign media such as water, supercritical fluids, or bio-derived solvents. rsc.orgrsc.org A comparative analysis of reaction efficiency, product yield, and environmental impact for different solvent systems would be highly valuable.

Table 1: Potential Green Solvents for Cyclohexenone Synthesis

| Solvent Type | Examples | Potential Advantages |

|---|---|---|

| Aqueous Systems | Water | Non-toxic, non-flammable, readily available. rsc.org |

| Supercritical Fluids | Supercritical CO2 | Non-toxic, easily removable, tunable properties. |

| Bio-solvents | Cyrene, 2-Methyltetrahydrofuran | Derived from renewable resources, biodegradable. |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for green synthesis. benthamdirect.com Enzymes operate under mild conditions, often in aqueous environments, and can exhibit high chemo-, regio-, and stereoselectivity. Future research could focus on identifying or engineering enzymes, such as ene-reductases or lipases, for the enantioselective synthesis of chiral derivatives of this compound. benthamdirect.com This would be particularly valuable for applications where specific stereoisomers are required.

Flow Chemistry Methodologies

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, presents numerous advantages for the synthesis of fine chemicals. acs.orgjst.org.in These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability.

Future investigations should explore the translation of known batch syntheses of substituted cyclohexenones to continuous flow processes. acs.org This could lead to higher yields, reduced reaction times, and minimized waste generation for the production of this compound. The integration of in-line purification and analysis techniques within a flow setup could further streamline the manufacturing process.

In-Depth Mechanistic Studies of Biological and Biochemical Interactions

The cyclohexenone scaffold is present in numerous natural products with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. benthamdirect.comresearchgate.netingentaconnect.com This suggests that this compound and its derivatives could also possess interesting pharmacological properties.

A critical area for future research is the systematic screening of this compound for various biological activities. Should any significant activity be identified, subsequent in-depth mechanistic studies will be essential to understand how the molecule interacts with biological targets at a molecular level. Techniques such as target identification and validation, enzyme inhibition assays, and studies of gene and protein expression could elucidate the mechanism of action. nih.gov Understanding these mechanisms is fundamental for the rational design of more potent and selective analogs.

Exploration of Novel Chemical Transformations and Reactivity Patterns

The α,β-unsaturated ketone moiety in this compound is a versatile functional group that can participate in a wide array of chemical reactions. Future research should aim to explore novel transformations and reactivity patterns of this compound.

This could involve investigating its participation in various cycloaddition reactions, conjugate additions with novel nucleophiles, and asymmetric catalytic transformations to introduce new stereocenters. beilstein-journals.orgnih.gov The development of new catalytic systems that can selectively functionalize different positions of the cyclohexenone ring would open up new avenues for creating a diverse library of derivatives with unique structural features. acs.org

Table 2: Potential Novel Reactions for this compound

| Reaction Type | Potential Outcome |

|---|---|

| Asymmetric Michael Addition | Introduction of a chiral substituent at the β-position. |

| Diels-Alder Reaction | Formation of complex polycyclic structures. |

| Photochemical Cycloadditions | Synthesis of novel bicyclic and spirocyclic compounds. |

Advanced Computational Studies for Precise Property Prediction and Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. nih.gov For this compound, these methods can be employed for the precise prediction of its physicochemical properties, reactivity, and potential biological activities.

Future research should leverage quantitative structure-activity relationship (QSAR) models, molecular docking, and molecular dynamics simulations to guide the design of new derivatives with enhanced properties. nih.govdntb.gov.uaresearchgate.net For instance, computational screening could predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of virtual libraries of related compounds, thereby prioritizing synthetic efforts towards molecules with a higher probability of success in drug discovery pipelines. purdue.edunih.gov

Integration with Emerging Technologies in Chemical Research

Future research on this compound should embrace these emerging technologies. Machine learning algorithms can be used to optimize reaction conditions, predict reaction outcomes, and even design novel synthetic routes. beilstein-journals.orgbeilstein-journals.orgnih.govchemrxiv.org Automated synthesis platforms can then be used to rapidly synthesize and screen libraries of derivatives designed by AI, accelerating the discovery of new molecules with desired properties. techbriefs.comnih.govsciencedaily.comnih.govyoutube.comsigmaaldrich.com The integration of these technologies will create a closed-loop system for accelerated discovery, where AI designs the molecules, robots synthesize them, and high-throughput screening provides the data to train the next generation of AI models. researchgate.netspringernature.com

Q & A

Q. What are the optimized synthetic protocols for 3-methyl-5-hexyl-2-cyclohexen-1-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation or Friedel-Crafts acylation of cyclohexenone derivatives. For example, introducing the hexyl group at the 5-position may require a Grignard reagent under anhydrous conditions with a Lewis acid catalyst (e.g., AlCl₃). Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. dichloromethane) critically affect regioselectivity. Post-reduction steps might be needed to stabilize the cyclohexenone core. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with yields typically ranging from 40–65% depending on steric hindrance .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclohexenone backbone and substituent positions. Key signals include the α,β-unsaturated ketone (δ ~6.5–7.0 ppm for the enone proton) and methyl/hexyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₃H₂₂O, MW 194.31). Electron ionization (EI) fragments the hexyl chain, providing structural clues .

- X-ray Crystallography : For absolute configuration determination, single-crystal XRD is ideal but requires high-purity samples .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested to EN 374 standards) and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight containers away from oxidizers and ignition sources due to flammability risks (Category 3 flammable liquid) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid release into waterways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Cross-validate data using:

- Gas Chromatography (GC) : Compare retention indices with standards.

- Differential Scanning Calorimetry (DSC) : Measure phase transitions under controlled atmospheres.

- Computational Models : Use software like Gaussian to predict properties (e.g., density, boiling point) via DFT calculations, then reconcile with experimental data .

Q. What strategies improve regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer alkylation to the 5-position.

- Chiral Catalysts : Use organocatalysts (e.g., proline derivatives) for asymmetric induction in enone formation .

- Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity via controlled heating .

Q. How does the hexyl substituent impact the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : The hexyl chain increases steric bulk, potentially slowing reaction kinetics. To study:

- Kinetic Assays : Monitor reaction rates with dienophiles (e.g., maleic anhydride) via UV-Vis spectroscopy.

- Computational Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions susceptible to dienophile attack .

Q. What methodologies are recommended for studying the environmental degradation of this compound?

- Methodological Answer :

- Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous solutions and analyze breakdown products via LC-MS.

- Biodegradation Assays : Use soil or microbial consortia to assess half-life under aerobic/anaerobic conditions. Track metabolites with isotopic labeling (¹⁴C) .

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.